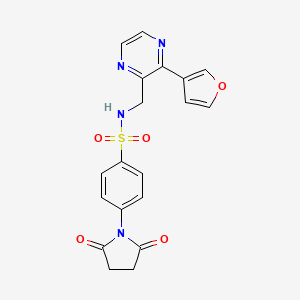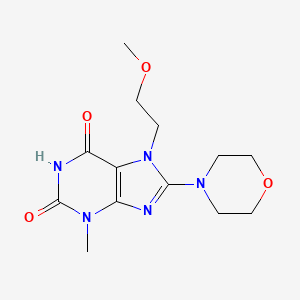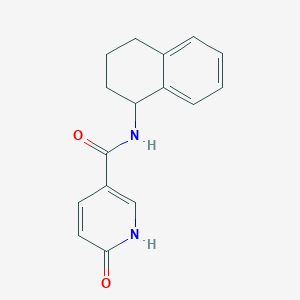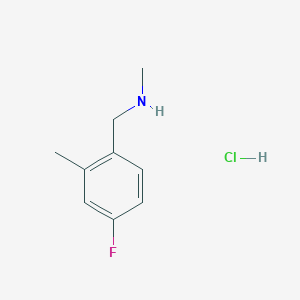
1-(4-Fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluoro-containing compounds often involves strategic functionalization to introduce the fluorine atom into the molecular framework. A practical method for the synthesis of related compounds, like 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions or diazotization processes. These methods highlight the challenges and innovations in synthesizing fluoro-substituted aromatics, potentially applicable to synthesizing the compound (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is critically influenced by the presence of fluorine, which significantly affects their electronic properties due to fluorine's high electronegativity. This aspect can alter the chemical reactivity and interaction of the molecule with biological systems. The structure-activity relationships of various functional groups, including fluorine, underline the impact of substituents on a molecule's bioactivity and stability (Liew et al., 2020).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, leveraging the unique reactivity of the fluorine atom. Monofluoromethylation of N-heterocyclic compounds illustrates the versatility of introducing fluorine into different molecular scaffolds, enhancing their physicochemical properties for diverse applications (Moskalik, 2023).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling points, solubility, and thermal stability, are significantly influenced by the presence of fluorine. Fluorocarbons, in general, exhibit unique properties like high chemical inertness and phase segregation potential due to their fluorination level, potentially relevant to the compound's behavior in various environments (Sicard & Baker, 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity of protons adjacent to the fluorine atom, and the ability to form hydrogen bonds, are crucial for understanding the compound's interactions and stability. Fluoroalkylation reactions in aqueous media exemplify the methodologies for incorporating fluorinated groups into target molecules, highlighting environmental concerns and the pursuit of greener chemistry approaches (Song et al., 2018).
Scientific Research Applications
Neurokinin-1 Receptor Antagonist :
- A compound structurally related to 1-(4-Fluoro-2-methylphenyl)-N-methylmethanamine hydrochloride has been identified as a high-affinity, orally active antagonist of the human neurokinin-1 (h-NK1) receptor. This antagonist demonstrates effectiveness in preclinical tests related to emesis and depression (Harrison et al., 2001).
Pharmacological Profiling :
- Research on N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, a structurally similar compound, showed potent inverse agonist activity at the 5-HT2A receptor. Its profile suggests potential as an antipsychotic agent (Vanover et al., 2006).
Chiral Discrimination in Pharmaceuticals :
- A study on the separation of enantiomers of a related compound demonstrated the influence of weak hydrogen bonds and other interactions in achieving chiral discrimination, which is crucial in the development of pharmaceuticals (Bereznitski et al., 2002).
Synthesis and Assessment of Chemical Compounds :
- Research on the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, closely related to the compound , has been conducted to understand the effects of different substituents on the chemical properties (Balaji et al., 2015).
Antioxidant Properties :
- A study focusing on the synthesis of novel 1,2,3-triazole-containing nitrones, compounds structurally akin to 1-(4-Fluoro-2-methylphenyl)-N-methylmethanamine hydrochloride, revealed their significant antioxidant capacity, indicating potential therapeutic applications (Hadjipavlou-Litina et al., 2022).
Potential Antipsychotic Agents :
- Compounds similar to 1-(4-Fluoro-2-methylphenyl)-N-methylmethanamine hydrochloride have been evaluated for their antipsychotic-like profile, providing insights into the development of new therapeutic agents for psychiatric disorders (Wise et al., 1987).
properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-5-9(10)4-3-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXUYFQUVOLLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)
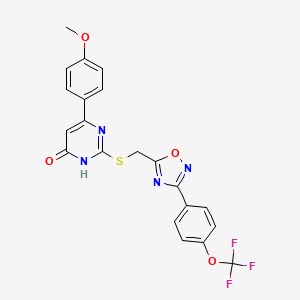
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)

![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)
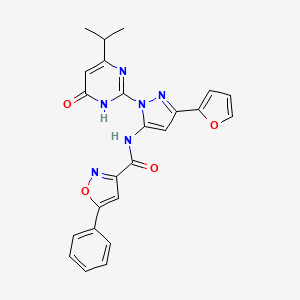

![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
